molecular formula C20H10BrCl2N3O3 B11542511 N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11542511
M. Wt: 491.1 g/mol
InChI Key: WGRDQUFZHHXLHK-UHFFFAOYSA-N
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Description

N-[(E)-1-(4-bromo-3-nitrophenyl)methylidene]-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amine is a complex organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-bromo-3-nitrophenyl)methylidene]-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amine typically involves the condensation reaction between 4-bromo-3-nitrobenzaldehyde and 2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4-bromo-3-nitrophenyl)methylidene]-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could result in various substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a ligand in coordination chemistry and catalysis.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-bromo-3-nitrophenyl)methylidene]-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amine is not well-documented. as a Schiff base, it may interact with biological targets through the formation of coordination complexes with metal ions. These interactions can influence various biochemical pathways and molecular targets, potentially leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3-nitrobenzaldehyde: A precursor in the synthesis of the compound.

    2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine: Another precursor used in the synthesis.

    Other Schiff bases: Compounds with similar structures but different substituents.

Uniqueness

N-[(E)-1-(4-bromo-3-nitrophenyl)methylidene]-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amine is unique due to the presence of multiple functional groups, including bromine, nitro, and dichlorophenyl groups

Properties

Molecular Formula

C20H10BrCl2N3O3

Molecular Weight

491.1 g/mol

IUPAC Name

1-(4-bromo-3-nitrophenyl)-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C20H10BrCl2N3O3/c21-14-4-1-11(7-18(14)26(27)28)10-24-13-3-6-19-17(9-13)25-20(29-19)12-2-5-15(22)16(23)8-12/h1-10H

InChI Key

WGRDQUFZHHXLHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)Cl)Cl)[N+](=O)[O-])Br

Origin of Product

United States

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